molecular formula C36H20N2O4 B097317 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione CAS No. 15255-40-0

2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione

Cat. No. B097317
CAS RN: 15255-40-0
M. Wt: 544.6 g/mol
InChI Key: LCQKNYFBYJSFIM-LXWJVXQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione, also known as DII, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione is not fully understood. However, it is believed to function as an electron acceptor due to its unique molecular structure, which contains multiple conjugated pi systems that can readily accept electrons.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione. However, studies have shown that it is not toxic to cells and does not exhibit any significant cytotoxicity.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive starting materials. However, one limitation is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione. One area of interest is its potential as a component in organic solar cells. Further studies are needed to optimize its performance and improve its efficiency. Another area of research is its potential as a fluorescent probe for the detection of metal ions. Additional studies are needed to determine its selectivity and sensitivity towards different metal ions. Finally, there is a need for more studies on the biochemical and physiological effects of 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione to determine its safety for use in various applications.

Synthesis Methods

2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione can be synthesized through a multistep process involving the reaction of 2,2'-dihydroxy-1,1'-binaphthalene-6,6'-dicarboxylic acid with hydrazine hydrate and 1,3-dioxoindan-2-carboxylic acid. The resulting product is then subjected to a cyclization reaction to form 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione.

Scientific Research Applications

2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent electron-accepting properties, making it a promising candidate for use in organic solar cells. 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione has also been investigated for its potential as a fluorescent probe for the detection of metal ions in aqueous solutions.

properties

CAS RN

15255-40-0

Product Name

2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione

Molecular Formula

C36H20N2O4

Molecular Weight

544.6 g/mol

IUPAC Name

2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione

InChI

InChI=1S/C36H20N2O4/c39-33-23-13-5-6-14-24(23)34(40)31(33)27-17-29(21-11-3-1-9-19(21)27)37-38-30-18-28(20-10-2-4-12-22(20)30)32-35(41)25-15-7-8-16-26(25)36(32)42/h1-16H,17-18H2/b37-29-,38-30-

InChI Key

LCQKNYFBYJSFIM-LXWJVXQLSA-N

Isomeric SMILES

C1/C(=N/N=C/2\C3=CC=CC=C3C(=C4C(=O)C5=CC=CC=C5C4=O)C2)/C6=CC=CC=C6C1=C7C(=O)C8=CC=CC=C8C7=O

SMILES

C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NN=C5CC(=C6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C58

Canonical SMILES

C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NN=C5CC(=C6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C58

synonyms

3,3''-Azinobis(Δ1,2'-biindane-1',3'-dione)

Origin of Product

United States

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